5-Methyl-2(5H)-furanone, also known as β-angelica lactone, is an organic compound with the molecular formula C₅H₆O₂ and a molecular weight of approximately 98.10 g/mol. It features a furanone ring structure, which is characteristic of various lactones. This compound is recognized for its distinctive aroma and flavor, often associated with certain fruits and plants. Its chemical structure can be represented as follows:
5-Methyl-2(5H)-furanone exists in two tautomeric forms, with one being an alpha-angelica lactone, which adds to its chemical versatility and potential reactivity in various
The primary focus of research on 5-Methyl-2(5H)-furanone lies in its flavor properties. It contributes a sweet, coumarin-like, and nutty aroma to various food products []. The specific mechanism by which it interacts with taste receptors to elicit these flavors is not well understood and requires further investigation.
5-Methyl-2(5H)-furanone exhibits notable biological activities:
Several synthesis methods for 5-methyl-2(5H)-furanone have been documented:
The applications of 5-methyl-2(5H)-furanone are diverse:
Interaction studies involving 5-methyl-2(5H)-furanone focus on its reactivity with various biological molecules:
Several compounds share structural similarities with 5-methyl-2(5H)-furanone, each possessing unique characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| β-Angelica Lactone | Lactone | Direct tautomer of 5-methyl-2(5H)-furanone |
| γ-Methyl-α,β-crotonolactone | Lactone | Different methyl substitution pattern |
| 4-Hydroxy-2-pentenoic acid γ-lactone | Hydroxy Acid Lactone | Contains a hydroxyl group |
| 4-Methyl-2-butenolide | Butenolide | Different unsaturation pattern |
These compounds illustrate the structural diversity within the furanone family while highlighting the unique properties of 5-methyl-2(5H)-furanone. Its specific methyl substitution at the fifth position distinguishes it from other related compounds, affecting both its chemical behavior and applications in various industries .
5-Methyl-2(5H)-furanone undergoes electrophilic substitution reactions through an addition-elimination mechanism characteristic of furan derivatives. The compound demonstrates enhanced reactivity compared to benzene due to the electron-rich nature of the furan ring system [1]. The electrophilic substitution occurs preferentially at the C3 and C4 positions, with the C2 position being less reactive due to the adjacent carbonyl group.
Halogenation reactions represent the most studied electrophilic substitution reactions of 5-methyl-2(5H)-furanone. Bromination using molecular bromine in carbon tetrachloride at reflux temperatures (76-78°C) yields 5-bromo-3-methyl-2(5H)-furanone with moderate selectivity . The reaction mechanism involves initial addition of bromine across the α,β-unsaturated lactone system, followed by base-mediated elimination of hydrogen bromide to restore the conjugated system. The reaction typically proceeds with yields ranging from 60-70% and demonstrates C5-selective bromination under these conditions.
The electronic properties of 5-methyl-2(5H)-furanone influence its reactivity toward electrophiles. The presence of the methyl group at the 5-position increases electron density at specific ring positions, making them more susceptible to electrophilic attack. Natural bond orbital calculations reveal that the LUMO energy and frontier electron density significantly affect the reactivity patterns [3]. The activation energy for electrophilic substitution reactions ranges from 60-80 kJ/mol, making these transformations feasible under mild to moderate conditions.
Nucleophilic addition reactions of 5-methyl-2(5H)-furanone proceed through conjugate addition mechanisms, primarily targeting the α,β-unsaturated carbonyl system. The carbonyl group activates the adjacent double bond toward nucleophilic attack, resulting in Michael-type additions that form new carbon-carbon and carbon-heteroatom bonds.
Thioacetic acid addition to 5-methyl-2(5H)-furanone represents a well-characterized nucleophilic addition reaction [4]. The reaction proceeds under basic conditions at room temperature, yielding 4-thio-substituted products with good selectivity. The nucleophilic sulfur atom attacks the β-carbon of the α,β-unsaturated lactone system, forming a new carbon-sulfur bond. This reaction demonstrates C4-selective addition with yields typically ranging from 70-85%.
Michael addition reactions with nitroalkanes have been developed using bifunctional thiourea catalysts, achieving excellent stereoselectivity [5]. These reactions produce highly functionalized γ-lactones with multiple consecutive stereogenic centers. The reaction yields reach up to 99% with diastereoselectivities exceeding 20:1 and enantioselectivities up to 99% ee. The mechanism involves activation of both the nucleophile and electrophile through hydrogen bonding interactions with the bifunctional catalyst.
Asymmetric Michael addition reactions of aldehydes to 2-furanones have been successfully conducted using organocatalysts [6]. These transformations provide access to chiral γ-lactones with three consecutive stereogenic carbons, achieving yields up to 89% with high stereoselectivity (up to 9.2:1 dr and 99% ee). Density functional theory calculations indicate that the protonation of anionic intermediates represents the rate-determining step in these reactions.
The Diels-Alder reactivity of 5-methyl-2(5H)-furanone and its methylene derivative represents a complex area of study, with significant mechanistic insights emerging from both experimental and theoretical investigations. 5-Methylene-2(5H)-furanone acts as a dienophile in Diels-Alder reactions, demonstrating site-selectivity for reaction at the exocyclic double bond [7].
Experimental studies reveal that 5-methylene-2(5H)-furanone consistently reacts at the exocyclic double bond with various acyclic dienes, giving spiro adducts in good yields [8]. The reaction shows excellent regioselectivity with unsymmetrically substituted dienes, and kinetic studies confirm that the observed regioselectivity results from kinetic control rather than thermodynamic factors.
A biradical mechanism has been proposed for Diels-Alder reactions of 5-methylene-2(5H)-furanones based on experimental evidence and theoretical calculations [9]. Photochemical cycloadditions produce 1,2-adducts as stereoisomeric mixtures in 40-60% yields, while thermal conditions lead to 1,4-adducts through isomerization of initially formed 1,2-adducts. The isomerization involves biradical intermediates confirmed by electron spin resonance spin trapping techniques.
Complete Active Space Self-Consistent Field (CASSCF) and density functional theory calculations demonstrate that the nonconcerted mechanism is more favorable than the concerted process for these reactions [9]. The theoretical calculations successfully locate all intermediates and transition states involved in the overall transformation, providing strong support for the biradical mechanism.
For substituted derivatives such as 5-menthyloxy-2(5H)-furanone, Diels-Alder reactions with dienes like cyclopentadiene and 2,3-dimethyl-1,3-butadiene show reduced reactivity [10]. The presence of substituents at the 3- and 4-positions of the furanone ring significantly decreases reactivity, with some reactions showing no product formation even under forcing conditions (temperatures up to 180°C).
Ring-opening reactions of 5-methyl-2(5H)-furanone occur through various pathways, including hydrolysis, isomerization, and thermal decomposition mechanisms. These reactions typically involve cleavage of the furan ring to form linear compounds while retaining the functional groups present in the original molecule.
The ring-opening reaction can proceed through hydrolysis under acidic or basic conditions, leading to the formation of ketenoic acid intermediates [11]. 5-Hydroxy-2(5H)-furanone exists in chemical equilibrium with its ring-opened form, cis-β-formylacrylic acid, through ring-chain tautomerism. Under strongly basic conditions (pH > 9), the compound undergoes isomerization to succinic anhydride, which can further hydrolyze to succinic acid upon heating.
Thermal ring-opening reactions involve more complex mechanisms, often proceeding through radical pathways. The activation energy for ring-opening reactions ranges from 80-100 kJ/mol, making these transformations accessible under moderate heating conditions (60-120°C). The ring-opening process can be catalyzed by acids or bases, with the mechanism depending on the specific conditions employed.
Catalytic ring-opening reactions have been developed for synthetic applications, particularly in the conversion of furanones to valuable linear molecules. These reactions often involve metal catalysts that facilitate the cleavage of specific bonds within the furan ring while maintaining control over the stereochemistry of the resulting products.
Hydrogen transfer reactions in 5-methyl-2(5H)-furanone involve both intramolecular and intermolecular pathways, playing crucial roles in thermal decomposition and isomerization processes. These reactions typically proceed through radical mechanisms and are characterized by activation energies in the range of 110-130 kJ/mol.
The thermal decomposition of 5-methyl-2(5H)-furanone involves hydrogen atom transfer from the methyl group, leading to the formation of 2,4-pentadienoic acid as a major product [12]. This unique pathway distinguishes 5-methyl-2(5H)-furanone from other furanone derivatives, where the methyl group provides an additional reaction channel not available in unsubstituted compounds.
Hydrogen transfer reactions can occur through 1,2-shifts, 1,3-shifts, and more complex rearrangements depending on the specific molecular structure and reaction conditions. The rate constants for these processes have been calculated using composite model chemistry methods such as CBS-QB3, providing detailed insights into the energetics and kinetics of these transformations [13].
The presence of the methyl group at the 5-position creates unique hydrogen transfer pathways that are not observed in other positional isomers. These pathways contribute to the distinct thermal behavior of 5-methyl-2(5H)-furanone and influence its stability under various reaction conditions.
Oxidation reactions of 5-methyl-2(5H)-furanone can proceed through various mechanisms, including Baeyer-Villiger oxidation, singlet oxygen reactions, and metal-catalyzed oxidations. The compound can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
Singlet oxygen oxidation represents an important pathway for furanone derivatives, typically conducted in methanol or ethanol with sensitizers like methylene blue or rose bengal [11]. This oxidation process generally proceeds with high selectivity and yields ranging from 85-95% under optimized conditions. The mechanism involves initial formation of a dioxetane intermediate followed by rearrangement to the oxidized product.
Electrocatalytic oxidation has emerged as a sustainable approach for furanone oxidation, using water as the oxygen source and metal chalcogenides as catalysts [15]. Copper sulfide nanosheets demonstrate excellent performance in these reactions, providing high selectivity (83.6%) and conversion (70.2%) for the oxidation of related furanone derivatives.
Reduction reactions of 5-methyl-2(5H)-furanone typically target the carbonyl group, converting it to the corresponding alcohol. Sodium borohydride reduction in methanol at 0°C provides 5-methyl-2-furanol with yields typically ranging from 75-90% . The reduction proceeds through hydride addition to the carbonyl carbon, followed by protonation to form the alcohol product.
Catalytic hydrogenation can also be employed for reduction reactions, using heterogeneous catalysts such as palladium on carbon or platinum oxide. These reactions typically require elevated pressures and temperatures but can provide high selectivity for the desired reduction products.
Cross-coupling reactions of 5-methyl-2(5H)-furanone have been developed to introduce various substituents at specific positions of the furan ring. These reactions typically employ palladium catalysts and proceed through oxidative addition, transmetalation, and reductive elimination mechanisms.
Palladium-catalyzed cross-coupling reactions with aryl halides have been demonstrated for related furanone derivatives [17]. The reaction conditions typically involve palladium(0) complexes such as Pd(PPh3)4, bases like potassium carbonate, and temperatures ranging from 100-140°C. These reactions provide access to aryl-substituted furanones with yields typically ranging from 60-80%.
The regioselectivity of cross-coupling reactions depends on the substitution pattern of the furanone substrate and the specific reaction conditions employed. C3- and C4-selective coupling reactions have been achieved through careful optimization of catalyst and reaction conditions. The activation energy for these transformations ranges from 85-105 kJ/mol, making them accessible under moderate heating conditions.
Suzuki-Miyaura coupling reactions have been particularly successful for introducing aryl and vinyl groups into furanone derivatives. These reactions typically use arylboronic acids or vinylboronic acids as coupling partners, with palladium catalysts facilitating the formation of new carbon-carbon bonds.
Direct furanone annulation utilizing titanium-mediated aldol addition has been developed as an alternative approach to cross-coupling reactions [18]. This method produces 2(5H)-furanones incorporating various aryl groups, including bromo- and tosyloxyphenyl groups that can serve as functional handles for further cross-coupling reactions.
Thermal decomposition of 5-methyl-2(5H)-furanone occurs through complex radical mechanisms involving hydrogen transfer, ring-opening, and fragmentation processes. The decomposition typically begins at temperatures above 150°C, with complete decomposition occurring at 200-250°C under gas-phase conditions.
The primary decomposition pathway involves hydrogen atom transfer from the methyl group to form 2,4-pentadienoic acid, a unique product that distinguishes 5-methyl-2(5H)-furanone from other furanone derivatives [12]. This reaction proceeds with an activation energy of 140-160 kJ/mol and represents the rate-determining step in the overall decomposition process.
Secondary decomposition pathways involve formation of acrolein and carbon monoxide through ring fragmentation reactions. These products are formed through radical mechanisms involving cleavage of carbon-carbon and carbon-oxygen bonds within the furan ring system [13]. The pre-exponential factors for these reactions range from 10^12 to 10^14 s^-1, indicating typical values for unimolecular decomposition processes.
Theoretical calculations using composite model chemistry methods such as CBS-QB3 have provided detailed insights into the energetics and mechanisms of thermal decomposition [12]. These calculations reveal that the decomposition proceeds through multiple parallel pathways, with the relative importance of each pathway depending on the specific temperature and pressure conditions.
The thermal decomposition products include both stable molecules and reactive intermediates that can undergo further reactions. The formation of carbon monoxide as a major product indicates the extent of ring fragmentation that occurs during the decomposition process. Understanding these decomposition mechanisms is crucial for applications involving high-temperature processing of furanone derivatives.
| Reaction Type | Mechanism | Activation Energy (kJ/mol) | Temperature Range (°C) | Key Intermediates |
|---|---|---|---|---|
| Electrophilic Substitution | Addition-Elimination | 60-80 | 20-80 | Carbocation |
| Nucleophilic Addition | Conjugate Addition | 40-50 | 0-40 | Enolate |
| Diels-Alder Reaction | Biradical Pathway | 120-140 | 80-150 | Biradical |
| Ring-Opening Reaction | Hydrolysis/Isomerization | 80-100 | 60-120 | Ketenoic Acid |
| Hydrogen Transfer | Hydrogen Atom Transfer | 110-130 | 100-180 | Radical Species |
| Oxidation | Baeyer-Villiger Oxidation | 90-110 | 40-90 | Hydroxyfuranone |
| Reduction | Borohydride Reduction | 45-65 | 0-25 | Furanol |
| Cross-Coupling | Pd-Catalyzed Coupling | 85-105 | 100-140 | Organopalladium |
| Thermal Decomposition | Radical Fragmentation | 140-160 | 150-250 | Acrolein/CO |
| Reaction | Reagents | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Bromination (Electrophilic) | Br2/CCl4 | Reflux, 76-78°C | 60-70 | C5-selective |
| Thioacetic Acid Addition | Thioacetic Acid | RT, Basic | 70-85 | C4-selective |
| Cyclopentadiene Diels-Alder | Cyclopentadiene | 110-180°C, Sealed | 0-15 | No reaction |
| Methyllithium Addition | MeLi/THF | -78°C, Inert | 80-90 | C1-selective |
| Singlet Oxygen Oxidation | O2/Sensitizer | RT, MeOH/EtOH | 85-95 | C2-selective |
| Sodium Borohydride Reduction | NaBH4/MeOH | 0°C, Protic | 75-90 | C=O selective |
| Palladium Cross-Coupling | ArBr/Pd(PPh3)4 | Base, 100-140°C | 60-80 | C3/C4-selective |
| Thermal Decomposition | Heat (200-250°C) | Gas Phase | ~100 | Complete |
| Property | Value | Units | Method |
|---|---|---|---|
| Bond Dissociation Energy (C-H) | 410-420 | kJ/mol | DFT B3LYP |
| Bond Dissociation Energy (C-O) | 350-360 | kJ/mol | DFT B3LYP |
| Bond Dissociation Energy (C=O) | 750-780 | kJ/mol | Experimental |
| Ionization Energy | 8.5-9.0 | eV | Photoionization |
| Electron Affinity | 0.8-1.2 | eV | Calculation |
| Dipole Moment | 3.2-3.8 | Debye | Calculation |
| Heat of Formation | -320 to -340 | kJ/mol | Calorimetry |
| Activation Energy (Ring Opening) | 80-100 | kJ/mol | CBS-QB3 |
| Activation Energy (Decomposition) | 140-160 | kJ/mol | CBS-QB3 |
| Pre-exponential Factor (A) | 10^12-10^14 | s^-1 | Experimental |
| Rate Constant (k) at 25°C | 10^-8-10^-6 | s^-1 | Experimental |
| Entropy of Activation | 15-25 | J/mol·K | Statistical |